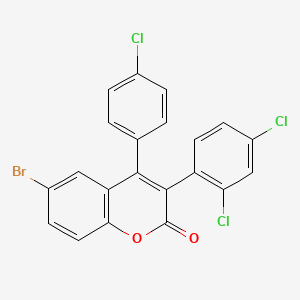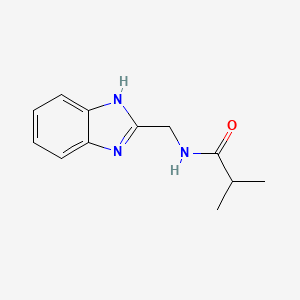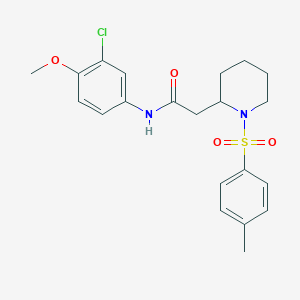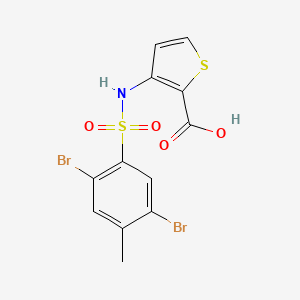
6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one, also known as BDCOC, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant interest among researchers due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one, due to its complex structure, has been the subject of research focused on synthesis and structural analysis. For instance, Manolov et al. (2012) explored the crystal structure of a related compound, highlighting the significance of p-p stacking in the formation of linear chains in crystallography. This kind of research underpins the understanding of molecular interactions and stability, essential for the development of novel materials and drugs (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Potential Applications
The compound's reactivity has been a subject of interest, leading to insights into its potential applications in synthetic chemistry. Shchepin et al. (2006) investigated reactions involving zinc enolates and 3-aroyl-6-bromochromen-2-ones, unveiling pathways to synthesize derivatives with specific stereoisomers. These findings are pivotal for designing compounds with desired biological activities, such as potential anticancer agents or materials with unique electronic properties (Shchepin, Korzun, Vakhrin, Silaichev, Ezhikova, & Kodess, 2006).
Microwave-Assisted Synthesis
In a study by Dao et al. (2018), microwave-assisted cyclization techniques were applied to synthesize analogues of the chromen-2-one structure, showcasing a method to efficiently produce compounds under mildly basic conditions. This method's significance lies in its ability to streamline the synthesis process, potentially lowering production costs and environmental impact in pharmaceutical and material science applications (Dao, Ho, Lim, & Cho, 2018).
Catalysis and Reaction Optimization
Further, research on catalysis and reaction conditions has been conducted to optimize the synthesis of related chromen-2-one derivatives. Salari et al. (2016) demonstrated the use of choline hydroxide as an efficient catalyst for synthesizing trans-2,3-dihydrofuro[3,2-c]coumarins, which are structurally related to this compound. This research contributes to the broader understanding of catalytic processes in organic synthesis, potentially leading to more sustainable and efficient production methods for complex organic compounds (Salari, Mosslemin, & Hassanabadi, 2016).
Eigenschaften
IUPAC Name |
6-bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10BrCl3O2/c22-12-3-8-18-16(9-12)19(11-1-4-13(23)5-2-11)20(21(26)27-18)15-7-6-14(24)10-17(15)25/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPWSBFFNZRHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10BrCl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methoxypyridin-4-yl)-4-[2-(2-methylphenoxy)acetyl]piperazin-2-one](/img/structure/B2732434.png)

![Isoxazol-5-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2732439.png)
![Ethyl 4-((4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2732440.png)

![2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2732445.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2732448.png)


![4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2732453.png)
![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2732455.png)
![2-[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-benzo[f]chromen-3-one](/img/structure/B2732456.png)
